5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of the bromine atom to the pyridine ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamide Formation: Reaction of the brominated pyridine with 4-(propan-2-ylsulfamoyl)phenylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide
- 5-bromo-N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide
- 5-chloro-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Uniqueness
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The isopropyl group in the sulfonamide moiety also contributes to its distinct properties compared to similar compounds with different alkyl groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c1-10(2)19-23(21,22)14-5-3-13(4-6-14)18-15(20)11-7-12(16)9-17-8-11/h3-10,19H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQRAWPEUKNLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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